Linolein Hydroperoxides

Description

Properties

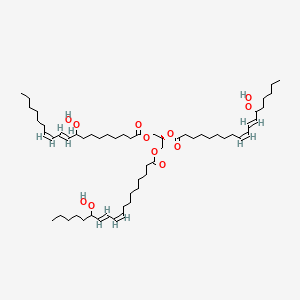

Molecular Formula |

C58H100O12 |

|---|---|

Molecular Weight |

989.4 g/mol |

IUPAC Name |

[(2R)-2,3-bis[[(9Z,11E)-13-hydroperoxyoctadeca-9,11-dienoyl]oxy]propyl] (10E,12Z)-9-hydroperoxynonadeca-10,12-dienoate |

InChI |

InChI=1S/C58H100O12/c1-4-7-10-11-12-19-25-36-45-54(70-64)46-37-28-24-31-39-48-57(60)66-51-55(67-58(61)49-40-30-23-18-14-16-21-27-35-44-53(69-63)42-33-9-6-3)50-65-56(59)47-38-29-22-17-13-15-20-26-34-43-52(68-62)41-32-8-5-2/h19-21,25-27,34-36,43-45,52-55,62-64H,4-18,22-24,28-33,37-42,46-51H2,1-3H3/b25-19-,26-20-,27-21-,43-34+,44-35+,45-36+/t52?,53?,54?,55-/m1/s1 |

InChI Key |

SOQCDTNXVWQPLF-SSXAMQHVSA-N |

Isomeric SMILES |

CCCCCC/C=C\C=C\C(CCCCCCCC(=O)OC[C@@H](COC(=O)CCCCCCC/C=C\C=C\C(CCCCC)OO)OC(=O)CCCCCCC/C=C\C=C\C(CCCCC)OO)OO |

Canonical SMILES |

CCCCCCC=CC=CC(CCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CC=CC(CCCCC)OO)OC(=O)CCCCCCCC=CC=CC(CCCCC)OO)OO |

Origin of Product |

United States |

Mechanistic Elucidation of Linolein Hydroperoxide Formation

Non-enzymatic free radical-mediated initiation

The initial step in the peroxidation of linolein (B12465316), a triglyceride of linoleic acid, is the formation of a lipid radical. This process, known as initiation, can be triggered by several non-enzymatic mechanisms. mdpi.commdpi.com

Reactive Oxygen Species (ROS) are a primary cause of lipid peroxidation initiation. mdpi.com Species like the hydroxyl radical (HO•) and the hydroperoxyl radical (HOO•) are potent initiators. mdpi.comnih.gov The hydroxyl radical, in particular, is highly reactive and can abstract a hydrogen atom from a linolein molecule to form a lipid radical. mdpi.com The hydroperoxyl radical is also capable of initiating lipid oxidation by abstracting hydrogen atoms from linoleic acid. mdpi.comnih.gov While the superoxide (B77818) anion (O₂•⁻) is a key ROS, its direct reactivity with fatty acids is lower compared to the hydroxyl radical; however, it plays an indirect role by participating in the generation of more reactive species. nih.govnih.gov

The general reaction for initiation by a free radical (R•) is as follows: LH + R• → L• + RH Where LH represents the linolein molecule and L• is the resulting lipid radical. nih.gov

Exposure to ionizing radiation, such as gamma rays, and ultraviolet (UV) light can lead to the formation of free radicals, which in turn can initiate the peroxidation of linolein. mdpi.comtandfonline.com Radiolysis of water, for instance, produces hydroxyl radicals (•OH), hydrated electrons (e-aq), and hydrogen atoms (H•), all of which can initiate radical reactions. brunel.ac.uk Photolysis, particularly in the presence of photosensitizers, can also generate radical species that trigger lipid peroxidation. queensu.cagsartor.org These high-energy inputs provide the necessary energy to break chemical bonds and create the initial radicals that start the chain reaction.

Transition metal ions, especially iron (Fe) and copper (Cu), are potent catalysts of lipid peroxidation. mdpi.comutl.pt They facilitate the decomposition of pre-existing lipid hydroperoxides (LOOH) into highly reactive radicals, such as alkoxyl (LO•) and peroxyl (LOO•) radicals, which then initiate new radical chains. mdpi.comutl.pt This process is often referred to as redox cycling.

The key reactions involving metal ions are:

Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + HO• + OH⁻ mdpi.com

Decomposition of hydroperoxides:

Meⁿ⁺ + ROOH → Me⁽ⁿ⁺¹⁾⁺ + RO• + OH⁻ utl.pt

Me⁽ⁿ⁺¹⁾⁺ + ROOH → Meⁿ⁺ + ROO• + H⁺ utl.pt

The reaction producing the alkoxyl radical is significantly faster, making it a more critical initiator. utl.pt The presence of even trace amounts of these metals can dramatically accelerate the rate of lipid peroxidation. For instance, to maintain stability, easily oxidizable oils like those rich in linoleic acid should contain less than 0.03 ppm of iron or 0.01 ppm of copper. utl.pt Heme compounds, containing iron within a porphyrin structure, also catalyze the decomposition of hydroperoxides to form alkoxyl radicals, which propagate further reactions. tandfonline.com

Photolytic and radiolytic initiation pathways

Radical chain propagation reactions

Once a lipid radical (L•) is formed, it enters the propagation phase, a cyclic series of reactions that generates lipid hydroperoxides and regenerates a radical to continue the chain. nih.govmdpi.com

The most susceptible site for hydrogen abstraction in linolein is the bis-allylic carbon atom (C-11 in linoleic acid). mdpi.comuva.nl This is because the resulting carbon-centered radical is stabilized by resonance, with the unpaired electron delocalized over a five-carbon pentadienyl system (from C-9 to C-13). nih.gov Quantum chemical calculations have confirmed that hydrogen abstraction from the bis-allylic C11 atom is the most favorable pathway. mdpi.com The peroxyl radical (LOO•) formed during propagation can abstract a hydrogen atom from a new linolein molecule (LH), forming a lipid hydroperoxide (LOOH) and a new lipid radical (L•), thus continuing the chain reaction. researchgate.net

Table 1: Relative Reactivity of Hydrogen Atoms in Linoleic Acid

| Position | Type of Hydrogen | Relative Reactivity |

|---|---|---|

| C-11 | Bis-allylic | Highest |

| C-8, C-14 | Mono-allylic | Intermediate |

| Other carbons | Alkenyl/Alkyl | Lowest |

This table illustrates the higher susceptibility of the bis-allylic hydrogens to abstraction due to the stability of the resulting radical.

The carbon-centered lipid radical (L•) reacts extremely rapidly with molecular oxygen (O₂). nih.govmdpi.com This reaction is diffusion-controlled, meaning its rate is limited only by how quickly oxygen can reach the radical. nih.gov The product of this reaction is a lipid peroxyl radical (LOO•). mdpi.commdpi.com

L• + O₂ → LOO•

This addition of oxygen is a critical step in the propagation cycle. pnas.orgpnas.org The resulting peroxyl radical is the key chain-carrying species that continues the peroxidation process by abstracting a hydrogen atom from another lipid molecule. nih.gov The competition between the intramolecular rearrangement of the carbon-centered radical and its reaction with oxygen can be influenced by oxygen concentration, with higher oxygen tension favoring the formation of products resulting from direct oxygen addition. pnas.orgpnas.org

Table 2: Rate Constants for Key Reactions in Linolein Peroxidation

| Reaction | Rate Constant | Reference |

|---|---|---|

| Oxygen addition to carbon-centered radical (L• + O₂) | ~2-5 × 10⁹ M⁻¹s⁻¹ | mdpi.compreprints.org |

| Hydrogen abstraction by peroxyl radical (LOO• + LH) | ~100 M⁻¹s⁻¹ | nih.gov |

This table highlights the extremely fast, diffusion-controlled rate of oxygen addition to the lipid radical compared to the subsequent hydrogen abstraction step.

Peroxyl radical isomerization and fragmentation

The formation of linolein hydroperoxides involves complex radical chain reactions. Once a peroxyl radical is formed from linoleic acid, it can undergo several transformations, including isomerization and fragmentation, which influence the final product distribution.

The isomerization of the double bond geometry from the initial cis,trans conjugated diene hydroperoxide to a trans,trans diene is a key process. nih.gov This occurs through the reversion of the hydroperoxide back to the peroxyl radical, followed by β-fragmentation of the peroxyl radical to a pentadienyl radical. nih.gov The rate of β-fragmentation into a cis,trans configured pentadienyl radical is significantly faster than fragmentation into a cis,cis pentadienyl radical, favoring the isomerization of the 12,13-double bond to a trans configuration. nih.gov Subsequent addition of molecular oxygen at the other end of this pentadienyl radical results in a hydroperoxide with a trans,trans configuration. nih.gov

The presence of antioxidants can suppress this double bond isomerization by preventing the hydroperoxide from reverting to the peroxyl radical. nih.gov The β-fragmentation of the peroxyl radical is a reversible process, and its rate depends on the stability of the reformed carbon-centered radical. nih.gov While generally slower than the forward reaction, under certain conditions, it can compete with the hydrogen abstraction step that forms the hydroperoxide product, thereby influencing the distribution of isomeric hydroperoxides. nih.gov

Alkoxyl radicals, formed from the homolytic cleavage of the O-O bond of the hydroperoxide, have short lifetimes and can rapidly isomerize to carbon-centered epoxyallylic radicals. tandfonline.com These epoxyallylic radicals can then lead to the formation of various epoxy hydroperoxides, epoxy alcohols, and epoxy ketones. tandfonline.com A proposed pseudo-symmetrical diepoxy radical intermediate has been suggested in the fragmentation pathways leading to aldehydic products and epoxy-ketones from both 9- and 13-hydroperoxides of linoleic acid. tandfonline.com

Enzymatic synthesis pathways

The enzymatic synthesis of linolein hydroperoxides is primarily catalyzed by lipoxygenases (LOXs), a class of non-heme iron-containing dioxygenases. mdpi.comrsc.organnualreviews.org These enzymes catalyze the regio- and stereoselective hydroperoxidation of polyunsaturated fatty acids (PUFAs) that contain a (1Z,4Z)-pentadiene system, such as linoleic acid. mdpi.commdpi.com

Lipoxygenase-catalyzed hydroperoxidation of polyunsaturated fatty acids

Lipoxygenases initiate the reaction by abstracting a hydrogen atom from the bis-allylic methylene (B1212753) group (C-11 in linoleic acid). mdpi.commdpi.com This is often the rate-limiting step and occurs via a proton-coupled electron transfer (PCET) mechanism. mdpi.com Molecular oxygen then inserts into the resulting delocalized radical in an antarafacial manner, meaning the oxygen adds to the opposite face of the double bond from where the hydrogen was abstracted. mdpi.commdpi.com This leads to the formation of a conjugated diene hydroperoxide. annualreviews.org

The general reaction catalyzed by lipoxygenases involves the addition of molecular oxygen across the cis,cis-1,4-pentadiene system of the fatty acid. annualreviews.org This results in a hydroperoxide product with a cis,trans conjugated double bond system due to a double bond migration during the catalytic cycle. annualreviews.org

Regiospecificity and stereospecificity of enzyme activity

Lipoxygenases exhibit remarkable regio- and stereospecificity, meaning they control both the position and the stereochemistry of the oxygen insertion. mdpi.comrsc.org In plants, depending on the specific lipoxygenase isozyme, either the 9R, 9S, or 13S-hydroperoxide of linoleic acid is formed. mdpi.com Plant LOXs are generally classified as 9-LOXs or 13-LOXs based on the carbon atom of linoleic acid where oxygenation occurs. mdpi.com For example, soybean lipoxygenase-1 (SLO-1) predominantly produces the 13S-hydroperoxide of linoleic acid, while other isozymes can produce a mixture of 9- and 13-hydroperoxides. annualreviews.orgacs.org

The stereocontrol of lipoxygenases is linked to the position of oxygenation. nih.gov After the initial hydrogen abstraction, antarafacial oxygenation at either end of the activated pentadiene system leads to different regio- and stereoisomers. nih.gov For instance, with arachidonic acid as a substrate, this can result in an 8S or a 12R product. nih.gov Most lipoxygenases produce (S)-hydroperoxides. The stereospecific abstraction of the pro-S hydrogen from the bis-allylic methylene group is the rate-determining step in the reaction.

The regiospecificity of some lipoxygenases can be influenced by factors such as pH. For instance, rice seed lipoxygenase-2 (RSL-2) catalyzes the oxygenation of arachidonic acid to a mixture of 5(S)-HPETE and 15(S)-HPETE, and the ratio of these products is pH-dependent. nih.gov At pH 6.7, the ratio is nearly equal, but at pH 9.8, the formation of 15(S)-HPETE is strongly favored. nih.gov This suggests a pH-dependent orientation of the substrate within the active site. nih.gov

Role of enzyme active site architecture in product determination

The three-dimensional structure of the lipoxygenase active site plays a crucial role in determining the regio- and stereospecificity of the reaction. The active site is a U-shaped channel lined with hydrophobic amino acids that accommodates the fatty acid substrate. bohrium.combiorxiv.org The depth of this cavity and the orientation of the fatty acid (head-to-tail) within it are key determinants of the product outcome. nih.gov

Specific amino acid residues within the active site have been identified as being critical for controlling specificity. A single amino acid residue, conserved as an alanine (B10760859) in S-lipoxygenases and a glycine (B1666218) in R-lipoxygenases, is a primary determinant of stereocontrol. nih.gov The alanine residue favors oxygenation at the end of the reactive pentadiene that is deeper in the substrate-binding pocket, resulting in S stereochemistry. nih.gov Conversely, a glycine at this position promotes oxygenation at the proximal end, leading to R stereochemistry. nih.gov

Mutations of specific residues can alter the enzyme's specificity. For example, a single-point mutation (L434F) in 8-lipoxygenase can flip its regiospecificity, leading to a mixture of 8R- and 12S-hydroperoxides from arachidonic acid. rsc.orgrsc.org The conformation of the mutated phenylalanine residue can either shield or expose different carbon centers of the substrate to oxygen, thereby influencing the product ratio. rsc.orgrsc.org The positioning of the fatty acid within the active site, controlled by interactions with specific amino acid side chains, ensures that the correct pentadiene is aligned with the catalytic non-heme iron for hydrogen abstraction and subsequent oxygenation. bohrium.comnih.gov

Peroxidase-mediated co-oxidation processes

Linolein hydroperoxides can also be formed through peroxidase-mediated co-oxidation. In this process, the hydroperoxidase activity of enzymes like lipoxygenase can lead to the oxidative decomposition of other molecules, such as phenolic compounds, in the presence of hydroperoxides like hydrogen peroxide or linoleic acid hydroperoxide. acs.org For example, myoglobin, in the presence of hydrogen peroxide, can catalyze the oxidation of linoleic acid, favoring the formation of 9-hydroperoxyoctadecadienoic acid (9-HODE) over 13-HODE, with 9(S)-HODE being the major product. nih.gov This contrasts with the product distribution typically seen with lipoxygenase-catalyzed reactions. nih.gov The products of peroxidase-mediated co-oxidation often exhibit decreased stereoselectivity compared to direct enzymatic hydroperoxidation. nih.gov

Formation in specific enzymatic systems (e.g., yeast mitochondria, plant lipoxygenases)

Linolein hydroperoxides are formed in various specific biological systems. In plants, lipoxygenases are widespread and play roles in various physiological processes, including defense and signaling. mdpi.comnih.gov The lipoxygenase pathway in higher plants is a key metabolic route that converts polyunsaturated fatty acids like linoleic acid into a range of bioactive compounds, starting with the formation of hydroperoxides. mdpi.com Plant lipoxygenases are found in various tissues and their activity can be induced by stresses such as pathogen attack or wounding. nih.govresearchgate.net

In the yeast Saccharomyces cerevisiae, linoleic acid hydroperoxide (LoaOOH) is toxic, and the organism has developed adaptive responses to it. nih.govoup.com While yeast primarily synthesizes monounsaturated fatty acids, they can incorporate polyunsaturated fatty acids from their environment into their membranes. nih.gov Mitochondria appear to be a significant source and target of oxidative stress induced by agents like lead, which can lead to the formation of reactive oxygen species and subsequent lipid peroxidation. core.ac.uk The resistance of yeast mutants lacking mitochondrial DNA (ρ⁰) to linoleic acid hydroperoxide suggests a role for mitochondrial respiratory processes in sensitivity to this compound. nih.govcore.ac.uk The proteomic response of yeast to LoaOOH involves the upregulation of oxidative stress response systems, indicating the importance of detoxification pathways for these hydroperoxides. oup.com

Singlet oxygenation pathways

Linolein hydroperoxides can be formed through a non-radical pathway involving the direct reaction of singlet oxygen (¹O₂) with linoleic acid. wur.nl This process, known as a Type II photo-oxidation, is distinct from free-radical autoxidation and produces a different profile of hydroperoxide isomers. wur.nlannualreviews.org Singlet oxygen is a highly reactive form of oxygen that can be generated in the presence of a photosensitizer (like chlorophyll (B73375) or riboflavin) and light. psu.edumdpi.com

The reaction proceeds via an "ene" addition mechanism, where the singlet oxygen attacks one of the double bonds in the linoleic acid molecule. researchgate.net For linoleic acid, which has double bonds at the C-9 and C-12 positions, singlet oxygen can attack the carbons at either end of these bonds. annualreviews.org This results in the formation of four main hydroperoxide isomers:

9-hydroperoxyoctadecadienoic acid (9-HPODE)

10-hydroperoxyoctadecadienoic acid (10-HPODE)

12-hydroperoxyoctadecadienoic acid (12-HPODE)

13-hydroperoxyoctadecadienoic acid (13-HPODE)

While 9-HPODE and 13-HPODE are also major products of free-radical autoxidation, the formation of 10-HPODE and 12-HPODE is specific to the singlet oxygen pathway. mdpi.com Therefore, the presence of these non-conjugated diene hydroperoxides serves as a marker for singlet oxygen-mediated oxidation. annualreviews.orgmdpi.com The reaction of hypochlorous acid (HOCl) with linoleic acid hydroperoxide can also generate singlet oxygen, particularly at physiological pH. pnas.org

Factors influencing hydroperoxide formation kinetics

The rate at which linolein hydroperoxides are formed is not constant; it is significantly influenced by a range of environmental and chemical factors.

The availability of oxygen is a critical factor in the kinetics of hydroperoxide formation. The relationship between oxygen partial pressure (pO₂) and the oxidation rate is complex. At very low oxygen concentrations, the rate of lipid oxidation is directly proportional to the pO₂. However, as the oxygen pressure increases, the reaction rate becomes independent of the oxygen concentration. This explains why reducing the oxygen level in a product's headspace from 2% to 1% can slow oxidation more effectively than a reduction from 21% to 2%. researchgate.net

Studies on low-density lipoprotein (LDL) oxidation have shown that the rate of hydroperoxide formation is significantly lower at low, physiological pO₂ (e.g., 2.5%) compared to ambient pO₂ (e.g., 21%). nih.gov In some systems, malondialdehyde (a secondary oxidation product) production was minimal at oxygen tensions below 10 mmHg, increased sharply between 10 and 50 mmHg, and then plateaued at around 100 mmHg. purdue.edu

Temperature has a profound effect on the rate of linolein hydroperoxide formation. As with most chemical reactions, increasing the temperature generally accelerates the rate of oxidation. analis.com.my However, high temperatures also increase the rate of hydroperoxide decomposition into secondary oxidation products like aldehydes and ketones. analis.com.mynih.gov For instance, incubating free linoleic acid at 40°C led to an increase in 9- and 13-HPODE over 24 hours, but at 180°C, the degradation of these hydroperoxides was faster than their formation, leading to a net loss. nih.gov

The pH of the system can also influence hydroperoxide formation, often by affecting the activity of catalysts or reactants. For example, the generation of singlet oxygen from the reaction of linoleic acid hydroperoxide with hypochlorous acid (HOCl) is pH-dependent. pnas.org The reaction is favored at pH levels around the pKa of HOCl (7.4), suggesting the anionic form of HOCl is a key participant. pnas.org In enzymatic reactions, such as those catalyzed by lipoxygenase, pH is a critical parameter for determining both the reaction rate and the specific isomers of hydroperoxides that are produced. nih.govmdpi.com

| Temperature | Time | Observation | Source |

|---|---|---|---|

| 40°C | 24 hours | Concentrations of 9- and 13-HpODE increased significantly. | nih.gov |

| 99°C | 8 hours | A 1.5-fold rise in 13-HpODE was observed. | nih.gov |

| 99°C | 24 hours | 13-HpODE concentration declined below the initial level. | nih.gov |

| 180°C | 4-24 hours | Resulted in a complete loss of 9- and 13-HpODE regioisomers. | nih.gov |

The kinetics of linolein hydroperoxide formation are heavily influenced by the presence of pro-oxidants and antioxidants. wur.nlnih.gov

Pro-oxidants are substances that accelerate lipid oxidation. Transition metals like iron and copper are potent pro-oxidants. analis.com.my They can catalyze the decomposition of pre-existing lipid hydroperoxides into highly reactive radicals, such as alkoxyl and peroxyl radicals, which then initiate and propagate the oxidation chain reaction, leading to the formation of more hydroperoxides. analis.com.mybohrium.com Heme compounds can also catalyze the decomposition of linoleic acid hydroperoxide. nih.gov

Antioxidants are compounds that inhibit or delay oxidation. They can act through various mechanisms. analis.com.my

Chain-breaking antioxidants , such as tocopherols (B72186) (Vitamin E), donate a hydrogen atom to peroxyl radicals, converting them into less reactive hydroperoxides and terminating the chain reaction. nih.gov

Quenchers , like carotenoids and tocopherols, can deactivate singlet oxygen, preventing it from reacting with linoleic acid in the first place. annualreviews.org

Metal chelators can bind transition metal ions, preventing them from participating in the catalytic decomposition of hydroperoxides.

The effectiveness of an antioxidant can depend on the specific conditions. For example, low concentrations of ascorbic acid (Vitamin C) have been shown to drastically reduce LDL oxidation and prevent lipid hydroperoxide formation for extended periods. nih.gov The combination of different antioxidants can sometimes lead to synergistic effects. researchgate.net

| Antioxidant | Condition | Effect on Lipid Peroxidation | Source |

|---|---|---|---|

| α-Tocopherol (5-fold increase) | High pO₂ (21%) | Increased lag phase by 45% (from 58 to 84 min). | nih.gov |

| α-Tocopherol (5-fold increase) | Low pO₂ (2.5%) | Reduced initial hydroperoxide formation rate by 52%. | nih.gov |

| β-Carotene (6-fold increase) | High or Low pO₂ | Did not inhibit LDL oxidation. | nih.gov |

| Ascorbic Acid (30 µM) | High pO₂ (21%) | Increased lag phase by >7-fold (from 46 to >360 min). | nih.gov |

| Ascorbic Acid (30 µM) | Low pO₂ (2.5%) | No detectable lipid hydroperoxides for at least 6 hours. | nih.gov |

Advanced Analytical Strategies for Characterizing Linolein Hydroperoxides

Chromatographic Separation Techniques

Chromatography is the cornerstone for the analysis of complex mixtures of linolein (B12465316) hydroperoxides. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most powerful tools employed, each offering distinct advantages for resolving the different types of isomers.

HPLC is a premier technique for analyzing thermally labile and nonvolatile compounds like linolein hydroperoxides without requiring derivatization. mdpi.com The separation can be tailored by selecting different stationary and mobile phases to target specific analytical goals, from profiling product classes to resolving individual isomers. mdpi.com

Normal-phase HPLC (NP-HPLC) is highly effective for separating the positional isomers of linolein hydroperoxides, such as the 9-hydroperoxy-octadecadienoic acid (9-HPODE) and 13-hydroperoxy-octadecadienoic acid (13-HPODE) isomers. mdpi.comnih.gov The separation mechanism is based on the differential polarity of the isomers. Using a polar stationary phase, typically silica (B1680970) gel, and a non-polar mobile phase, subtle differences in the polarity imparted by the hydroperoxyl group's position allow for their resolution. mdpi.comaocs.org For instance, mono-hydroperoxides of trilinolein (B126924) have been successfully separated into their various positional isomers using a silica column. mdpi.com

Table 1: NP-HPLC Conditions for Linolein Hydroperoxide Isomer Separation

| Stationary Phase | Mobile Phase Example | Isomers Separated |

|---|---|---|

| Silica Gel (5 µm) | Hexane-isopropanol | Positional isomers of trilinolein mono-hydroperoxides mdpi.com |

Reversed-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. While it provides less detailed resolution of positional and geometric isomers compared to NP-HPLC, it is exceptionally useful for the general profiling of hydroperoxides. dss.go.th RP-HPLC effectively separates linolein hydroperoxides into classes based on the degree of oxidation (e.g., mono-, bis-, and tris-hydroperoxides) and the partition number of the parent triglyceride. mdpi.comdss.go.th This mode is widely used for quantifying total hydroperoxides and for initial sample cleanup before more detailed analysis. taylorfrancis.comtandfonline.com A common setup involves a C18 (octadecylsilyl) stationary phase with a polar mobile phase, such as an acetonitrile/water gradient. tandfonline.comresearchgate.net

Table 2: RP-HPLC Conditions for General Profiling of Linolein Hydroperoxides

| Stationary Phase | Mobile Phase Example | Application |

|---|---|---|

| Octyl-bonded silica (C8) | Water/acetonitrile/methanol gradient | Simultaneous separation of fatty acid hydroperoxides, phosphatidylcholine hydroperoxides, and neutral lipid hydroperoxides tandfonline.com |

| Octadecylsilyl (C18) | Acetonitrile/water | General profiling and quantification of hydroperoxide classes mdpi.comresearchgate.net |

Enzymatic oxidation of linoleic acid is stereospecific, producing specific enantiomers (R or S forms) of hydroperoxides. In contrast, autoxidation typically yields a racemic mixture (equal amounts of R and S enantiomers). Chiral-phase HPLC (CP-HPLC) is the definitive method for resolving these enantiomers, providing crucial information about the origin of the oxidation. aocs.orgrsc.org This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. rsc.org Often, the hydroperoxides are first reduced to their more stable hydroxy derivatives before analysis. aocs.org A Pirkle-type aromatic chiral phase has been shown to consistently elute S-hydroperoxy fatty acids before their corresponding R-stereoisomers. diva-portal.org

Table 3: Chiral-Phase HPLC for Enantiomeric Resolution

| Chiral Stationary Phase (CSP) | Mobile Phase Example | Analyte Form | Elution Order Example |

|---|---|---|---|

| Dinitrophenylglycine (DNBPG) | Hexane-isopropanol (99.5:0.5, v/v) | Reduced hydroperoxide derivatives (hydroxy fatty acids) aocs.org | S-enantiomers typically elute before R-enantiomers aocs.org |

An alternative approach involves derivatizing the racemic hydroperoxides with a chiral reagent to form diastereomers, which can then be separated on a standard, non-chiral HPLC column. nih.gov

Gas chromatography offers high resolution and sensitivity, but its application to linolein hydroperoxides is complicated by their low volatility and thermal instability, which can cause them to decompose at the high temperatures used in GC injectors and columns. nih.govresearchgate.net Therefore, derivatization to form more volatile and thermally stable compounds is a mandatory prerequisite for GC analysis. mdpi.commdpi.com

Two primary derivatization strategies are employed for the GC analysis of linolein hydroperoxides: silylation and a combination of reduction followed by derivatization. researchgate.netresearchgate.net

Silylation: This is a common strategy that involves replacing the active hydrogen of the hydroperoxy group (-OOH) with a trimethylsilyl (B98337) (TMS) group. gcms.cz This conversion to a trimethylsilylperoxy derivative significantly increases thermal stability and volatility. researchgate.net Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used for this purpose. mdpi.com The resulting TMS-derivatized hydroperoxides can then be chromatographed and detected, often by mass spectrometry (MS). researchgate.net

Reduction and Derivatization: An alternative and widely used method is to first reduce the unstable hydroperoxide group to a more stable hydroxyl group (-OH) using a reducing agent like sodium borohydride (B1222165) or triphenylphosphine. mdpi.comresearchgate.net The resulting hydroxy fatty acid is more thermally stable than the hydroperoxide. This hydroxy derivative is then typically silylated to increase its volatility for GC-MS analysis. ru.nl A more advanced strategy involves reducing the hydroperoxides to hydroxy fatty acids, which are then derivatized with an enantiopure reagent, such as (S)-ibuprofen. wur.nl This creates diastereomeric esters that can be separated and quantified on a standard achiral GC column, allowing for the determination of the enantiomeric excess and thus providing information on the enzymatic contribution to oxidation. wur.nl

Table 4: Derivatization Strategies for GC Analysis of Linolein Hydroperoxides

| Strategy | Reagent(s) | Purpose | Resulting Derivative |

|---|---|---|---|

| Silylation | BSTFA, MSTFA | Increase thermal stability and volatility of the hydroperoxide researchgate.netmdpi.com | Trimethylsilylperoxy derivative researchgate.net |

| Reduction followed by Silylation | 1. Sodium Borohydride2. Silylating agent (e.g., BSTFA) | Convert unstable hydroperoxide to stable alcohol, then increase volatility mdpi.comru.nl | Trimethylsilyl ether of the hydroxy fatty acid ru.nl |

Reversed-phase HPLC for general profiling

Gas Chromatography (GC) with derivatization

Mass Spectrometry (MS)-based identification and quantification

Mass spectrometry has become an indispensable tool for the analysis of linolein hydroperoxides due to its high sensitivity, selectivity, and ability to provide structural information. Various ionization techniques and MS-based workflows have been developed to tackle the challenges associated with hydroperoxide analysis. mdpi.com

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for the analysis of thermally labile molecules like linolein hydroperoxides. In ESI-MS, ions are generated directly from a liquid solution, minimizing thermal decomposition. For linolein hydroperoxides, ESI is typically performed in negative ion mode, where the deprotonated molecule [M-H]⁻ is readily formed. acs.org This allows for the direct analysis of these compounds with high sensitivity. acs.org

However, in-source fragmentation can occur even with ESI, yielding characteristic fragments that can aid in identification. nih.gov Studies have shown that ESI-MS can be used to identify not only the primary hydroperoxides but also their subsequent degradation products, providing insights into the entire oxidative cascade. researchgate.netnih.gov For instance, the analysis of the decomposition products of a phosphatidylcholine bearing the 9-hydroperoxide of linoleic acid revealed the formation of various aldehydic products. researchgate.net The technique's ability to analyze complex mixtures makes it valuable for studying lipid peroxidation in food and biological samples. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that is particularly useful for the analysis of less polar and thermally stable compounds. wikipedia.org In the context of linolein hydroperoxides, APCI-MS has proven to be a valuable technique, often providing complementary information to ESI-MS. usda.govnih.gov APCI typically involves gas-phase ion-molecule reactions and can generate both protonated molecules [M+H]⁺ and characteristic fragment ions. wikipedia.org

APCI-MS, especially when coupled with high-performance liquid chromatography (HPLC), allows for the separation and identification of various oxidation products, including hydroperoxides, hydroxides, and epoxides. usda.gov The fragmentation patterns observed in APCI-MS can provide information about the location of the hydroperoxy group on the fatty acid chain. usda.gov For instance, a method for identifying organic hydroperoxides using positive-ion APCI-MS/MS has been developed, which relies on the characteristic neutral loss from ammonium (B1175870) adducts of the molecular ions. copernicus.org

Tandem mass spectrometry (MS/MS or MS²) is a powerful technique for the structural elucidation of complex molecules, including linolein hydroperoxide isomers. wikipedia.org In an MS/MS experiment, a specific precursor ion (e.g., the [M-H]⁻ of a linolein hydroperoxide) is selected and then fragmented by collision-induced dissociation (CID) or other methods. The resulting product ions are then analyzed, providing a fragmentation spectrum that is characteristic of the precursor ion's structure. wikipedia.org

For linolein hydroperoxides, MS/MS is crucial for distinguishing between positional isomers (e.g., 9-HPODE and 13-HPODE). acs.orgnih.gov The fragmentation patterns can reveal the location of the hydroperoxy group. acs.orgnih.gov For example, the presence of alkali metals, particularly sodium, during MS/MS analysis can promote specific fragmentation pathways that yield structure-diagnostic ions. acs.orgnih.gov The collision-induced dissociation of sodiated hydroperoxyoctadecadienoic acid (HPODE) isomers yields unique fragment ions that are highly useful in identifying the position of the hydroperoxy group. acs.orgnih.gov This method can even be applied without prior chromatographic separation. nih.gov

| Precursor Ion | Key Fragment Ions (m/z) | Structural Information |

| [13-HPODE + Na]⁺ | Neutral loss of 88 Da | Indicates fragmentation of the hydroperoxy group at the C-13 position. nih.gov |

| [9-HPODE + Na]⁺ | Characteristic fragment ions | Allows for differentiation from the 13-isomer. |

| [M-H]⁻ from 5-HPETE | 129, 203 | Indicative of the hydroperoxide position at C-5. acs.org |

| [M-H]⁻ from 12-HPETE | 153, 179 | Indicative of the hydroperoxide position at C-12. acs.org |

| [M-H]⁻ from 15-HPETE | 113, 219 | Indicative of the hydroperoxide position at C-15. acs.org |

This table provides examples of how tandem mass spectrometry can be used to identify the position of hydroperoxide groups in different lipid hydroperoxides.

High-resolution accurate mass spectrometry (HRAMS) provides highly precise mass measurements, often to four decimal places or better. azolifesciences.comavantiresearch.com This capability is essential for determining the elemental composition of unknown compounds and for distinguishing between isobaric species (molecules with the same nominal mass but different elemental compositions). avantiresearch.comthermofisher.com

In the analysis of linolein hydroperoxides, HRAMS is critical for confirming the identity of the detected species and for differentiating them from other oxidation products that may have very similar masses. azolifesciences.comavantiresearch.com The high resolving power of HRAMS instruments, such as Orbitrap and TOF analyzers, allows for the separation of closely related ions that would be indistinguishable with low-resolution mass spectrometers. thermofisher.comthermofisher.com This is particularly important in complex biological or food matrices where a multitude of compounds are present. thermofisher.com HRAMS, often coupled with liquid chromatography, enables the confident identification and quantification of linolein hydroperoxides and their metabolites. mdpi.com

Lipidomics aims to comprehensively analyze the entire lipid profile (the lipidome) of a cell, tissue, or organism. Both targeted and untargeted lipidomics workflows are employed for the analysis of linolein hydroperoxides. thermofisher.comallumiqs.com

Targeted lipidomics , on the other hand, focuses on the precise and accurate quantification of a specific, predefined set of lipids, such as known linolein hydroperoxide isomers. lcms.cz This approach is hypothesis-driven and is often used to validate findings from untargeted studies or to monitor specific metabolic pathways. chromatographyonline.com Targeted methods often use tandem mass spectrometry in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for high sensitivity and specificity. lcms.cz

| Workflow Type | Goal | Typical MS Technique | Key Advantage |

| Untargeted | Comprehensive profiling of all detectable lipids. | HRAMS (e.g., Orbitrap, TOF) | Discovery of novel biomarkers and pathways. thermofisher.com |

| Targeted | Accurate quantification of specific, known lipids. | Tandem MS (e.g., Triple Quadrupole) | High sensitivity and specificity for hypothesis testing. lcms.cz |

This table compares targeted and untargeted lipidomics workflows for the analysis of hydroperoxides.

High-resolution accurate mass spectrometry (HRAMS)

Spectroscopic characterization methods

While mass spectrometry is a dominant technique, spectroscopic methods also play a significant role in the characterization of linolein hydroperoxides. These methods provide complementary information about the structure and concentration of these compounds.

One of the most common spectroscopic methods for detecting linolein hydroperoxides is UV-Vis spectroscopy . Linolein hydroperoxides with a conjugated diene system, such as the 9- and 13-isomers, exhibit a characteristic absorption maximum at approximately 234 nm. tandfonline.com This property is widely used to monitor the formation of hydroperoxides during lipid oxidation. tandfonline.com

Infrared (IR) spectroscopy can also be used to identify the hydroperoxide functional group (-OOH). The O-O stretching vibration appears in a specific region of the IR spectrum, allowing for the detection of hydroperoxides. researchgate.net For example, the concentration of hydroperoxide groups in linoleic acid samples can be determined by measuring the height of the absorption peak at the characteristic wavelength. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information about molecules. ¹H NMR and ¹³C NMR can be used to characterize the structure of linolein hydroperoxides, including the position and stereochemistry of the hydroperoxy group. mdpi.com While less sensitive than mass spectrometry, NMR is a powerful tool for the unambiguous structural elucidation of purified hydroperoxide isomers. mdpi.com

Finally, chemiluminescence techniques can be used for the sensitive detection of lipid hydroperoxides. The decomposition of lipid hydroperoxides can generate electronically excited species that emit light (chemiluminescence). capes.gov.brnih.gov This phenomenon, particularly the dimol emission of singlet oxygen, can be measured to quantify the presence of hydroperoxides. capes.gov.brnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of linolein hydroperoxides in solution. mdpi.com It allows for the identification and quantification of various isomers without the need for extensive separation or derivatization. mdpi.comresearchgate.net

¹H-NMR and ¹³C-NMR are fundamental for the structural confirmation of linolein hydroperoxides.

¹H-NMR: The ¹H-NMR spectrum provides highly diagnostic signals for the protons in the vicinity of the hydroperoxide group and the conjugated diene system. The olefinic protons of the conjugated double bonds typically appear in the range of 5.27 to 6.34 ppm. researchgate.net Specifically, the "inner" protons of the conjugated diene system are deshielded compared to the "outer" protons. For instance, in hydroperoxides derived from linoleic acid, the H-11 and H-10 protons resonate at approximately 6.48 ppm and 5.97 ppm, respectively, while the H-12 and H-9 protons are found at around 5.67 ppm and 5.43 ppm. mdpi.com The hydroperoxide proton (-OOH) itself gives a characteristic signal that can be confirmed by its disappearance after adding D₂O to the sample. nih.gov

¹³C-NMR: In ¹³C-NMR spectra, the carbon atom attached to the hydroperoxy group (C-OOH) exhibits a characteristic chemical shift in the range of 82 to 88 ppm. nih.gov The olefinic carbons of the conjugated diene system resonate between approximately 124 and 134 ppm. mdpi.com The specific chemical shifts of these carbons can help in identifying the positional isomers (e.g., 9-hydroperoxide vs. 13-hydroperoxide) of linolein hydroperoxides. researchgate.netresearchgate.net

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts (δ) for Linolein Hydroperoxide Moieties

| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |

|---|---|---|

| -CH(OOH)- | Variable, often deshielded | 82 - 88 |

| -OOH | Variable, exchangeable with D₂O | - |

| Conjugated Diene Protons | 5.3 - 6.5 | - |

| Conjugated Diene Carbons | - | 124 - 134 |

Note: Specific chemical shifts can vary based on the solvent, temperature, and specific isomeric form.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity of atoms within the linolein hydroperoxide molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) J-couplings. sdsu.edu It is used to trace the network of coupled protons, confirming the sequence of protons in the fatty acid chain and within the conjugated diene system. researchgate.netunisa.it

HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear correlation experiment that shows correlations between protons and the carbons they are directly attached to (one-bond ¹H-¹³C correlations). sdsu.eduyoutube.com HSQC is crucial for assigning the protonated carbons in the ¹³C-NMR spectrum, such as identifying the specific carbon atom bearing the hydroperoxide group by correlating it to its attached proton. researchgate.netunisa.it

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range couplings between protons and carbons (typically over two to three bonds). sdsu.eduyoutube.com HMBC is vital for piecing together the molecular structure by connecting different fragments. For example, it can show correlations from the olefinic protons to various carbons in the conjugated system or from the protons on carbons adjacent to the hydroperoxide group to the hydroperoxide-bearing carbon, thus confirming the position of the -OOH group. nih.govresearchgate.net For instance, an HMBC experiment can reveal connectivities between the C-O-O-H carbon (around δ 87.5 ppm) and protons of nearby methyl or methylene (B1212753) groups, confirming the location of the hydroperoxide. nih.gov

1H-NMR and 13C-NMR for structural confirmation

Fourier-Transform Infrared (FTIR) spectroscopy for hydroperoxide functional group detection

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive method used to identify specific functional groups within a molecule. For linolein hydroperoxides, FTIR is particularly useful for detecting the characteristic vibrations of the hydroperoxide (-OOH) moiety. aensiweb.comlew.ro

The key vibrational band for the hydroperoxide group is the O-H stretching vibration, which appears in the spectral region of 3400-3600 cm⁻¹. mdpi.com More specifically, unbounded hydroperoxide groups show a sharp absorption band around 3550 cm⁻¹, while hydrogen-bonded or associated hydroperoxides exhibit a broader band at lower wavenumbers, often around 3473 cm⁻¹. lew.ro The intensity of this hydroperoxide absorption band is proportional to the concentration of hydroperoxides, allowing FTIR to be used for quantitative analysis as an alternative to traditional methods like peroxide value titration. aensiweb.commdpi.com Additionally, changes in the region around 910-1000 cm⁻¹ can indicate cis-, trans-isomerization and the formation of conjugated dienes. lew.ro

Table 2: Characteristic FTIR Absorption Bands for Linolein Hydroperoxides

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -OOH (unbounded) | O-H stretch | ~3550 |

| -OOH (bounded) | O-H stretch | ~3473 |

| Conjugated C=C | C=C stretch | ~1600-1650 |

| trans C-H bend | C-H out-of-plane bend | ~970 |

Source: Data compiled from scientific literature. lew.romdpi.com

Ultraviolet-Visible (UV-Vis) spectrophotometry for conjugated diene hydroperoxides

The formation of hydroperoxides from linolein involves the rearrangement of double bonds, leading to the creation of a conjugated diene system. This structural feature provides a convenient handle for detection and quantification using Ultraviolet-Visible (UV-Vis) spectrophotometry. dss.go.th

Lipid hydroperoxides containing conjugated diene structures exhibit a characteristic strong absorption maximum in the UV region, typically between 230 and 235 nm. mdpi.commdpi.comnih.gov The most commonly cited wavelength for quantification is 233-234 nm. researchgate.netjst.go.jp The absorbance at this wavelength is directly proportional to the concentration of conjugated diene hydroperoxides, a principle that forms the basis of a widely used method for monitoring the primary stages of lipid oxidation. researchgate.netnih.gov The concentration can be calculated using the Beer-Lambert law and a molar absorption coefficient, which for conjugated diene structures is approximately 2.5 x 10⁴ L/(mol·cm). jst.go.jp

Chemiluminescence and spectrophotometric assays

Beyond direct spectroscopic identification, various assays based on chemiluminescence and spectrophotometry are employed for the sensitive detection and quantification of linolein hydroperoxides. These methods rely on chemical reactions that produce a light-emitting or colored compound in proportion to the amount of hydroperoxide present.

Chemiluminescence assays offer high sensitivity for detecting lipid hydroperoxides, even at picomole levels. tandfonline.comoup.com These assays are based on the principle that hydroperoxides can oxidize a substrate, such as luminol, in the presence of a catalyst (e.g., cytochrome c, microperoxidase, or other heme compounds), resulting in the emission of light. tandfonline.comnih.govnih.gov The intensity of the emitted light is a function of the hydroperoxide concentration. nih.gov The high sensitivity of these methods makes them excellent for studying the initial stages of lipid peroxidation. mdpi.com

Ferrous oxidation-xylenol orange (FOX) assay optimization

The Ferrous Oxidation-Xylenol Orange (FOX) assay is a widely used spectrophotometric method for quantifying lipid hydroperoxides. The fundamental reaction involves the oxidation of ferrous ions (Fe²⁺) to ferric ions (Fe³⁺) by the hydroperoxides in an acidic medium. The resulting Fe³⁺ ions then form a colored complex with the dye xylenol orange, which can be measured spectrophotometrically. mdpi.comnih.govcanada.ca The Fe³⁺-xylenol orange complex typically exhibits a maximum absorbance between 550 and 580 nm. ubaya.ac.id

Optimization of the FOX assay is crucial for accuracy and sensitivity. Key considerations include:

Reagent Concentration: Adjusting the concentration of perchloric acid in the xylenol orange reagent can expand the linear detection range of the assay. ubaya.ac.id

Solvent System: The choice of solvent for extracting lipids and running the assay is critical. An 80:20 ethanol/water solution has been found to be effective for plant tissue extracts. canada.ca

Incubation Time: The optimal incubation time for the reaction must be determined for each type of sample, as there can be some oxidation of the sample extract during the incubation itself. acs.org

Interfering Substances: The presence of antioxidants, such as butylated hydroxytoluene (BHT), should be avoided during the incubation step as they can interfere with the reaction by stabilizing radicals and reducing the formation of Fe³⁺, leading to underestimated hydroperoxide values. acs.org

Specificity and Validation: The FOX assay is highly specific for hydroperoxides and can measure concentrations as low as 5 µM. nih.govcanada.ca Its results have been validated against other methods, including liquid chromatography-mass spectrometry. nih.govacs.org The method is valued for its ability to measure initial oxidation events, making it physiologically relevant for detecting early membrane stress. canada.caacs.org

Iodometric titration

Iodometric titration is a classical and widely adopted chemical method for determining the total hydroperoxide content in a sample, often expressed as the Peroxide Value (PV). thesciencenotes.com The PV is a measure of all peroxide and hydroperoxide compounds present, which are initial products formed when lipids are exposed to oxygen. vitas.no The principle of this method is based on the oxidation of an excess of potassium iodide (KI) by the hydroperoxides in an acidic medium. mdpi.com The linolein hydroperoxide (LOOH) reacts with the iodide ion (I⁻) to produce iodine (I₂). mdpi.com

The fundamental reaction is as follows: LOOH + 2H⁺ + 2I⁻ → LOH (Linolein alcohol) + H₂O + I₂

The amount of iodine liberated is directly proportional to the quantity of hydroperoxides in the sample. vitas.no This liberated iodine is then quantified by titration with a standardized sodium thiosulfate (B1220275) (Na₂S₂O₃) solution. vitas.nomt.com A starch solution is typically used as an indicator; it forms a deep blue-black complex with iodine. thesciencenotes.commdpi.com The endpoint of the titration is reached when the blue color disappears as the last of the iodine is converted back to iodide ions by the thiosulfate. vitas.no

The titration reaction is: I₂ + 2Na₂S₂O₃ → 2NaI + Na₂S₄O₆ (Sodium tetrathionate)

Standardized procedures, such as those from ISO 3960, specify parameters like sample mass and solvent systems (e.g., isooctane (B107328) and glacial acetic acid) to ensure consistency, as the determination can be a highly empirical procedure. iteh.ai The Peroxide Value is typically expressed in milliequivalents (meq) of active oxygen per kilogram of the sample. thesciencenotes.comiteh.ai While robust and simple, the method's accuracy can be influenced by factors like reaction time, temperature, and light. vitas.nomdpi.comntnu.no

Table 1: Key Components in the Iodometric Titration of Linolein Hydroperoxides

| Component | Formula | Role in the Assay |

|---|---|---|

| Sample Solvent | e.g., Acetic acid:Isooctane | Dissolves the lipid sample containing linolein hydroperoxides. iteh.ai |

| Potassium Iodide | KI | Acts as the source of iodide ions, which are oxidized by hydroperoxides to form iodine. mdpi.com |

| Sodium Thiosulfate | Na₂S₂O₃ | A standardized titrant that reduces the liberated iodine back to iodide ions. vitas.nomt.com |

Advanced sample preparation and extraction protocols

Effective sample preparation is paramount for the accurate analysis of linolein hydroperoxides, as these molecules are often present in complex matrices and are susceptible to degradation. The goal is to isolate the hydroperoxides efficiently, remove interfering substances, and concentrate the analytes without inducing further oxidation or decomposition.

Solid-phase extraction (SPE) is a chromatographic technique widely used for sample clean-up and fractionation of lipids. mdpi.comresearchgate.net It utilizes a solid sorbent packed into a cartridge to selectively retain analytes from a liquid sample. aocs.org For linolein hydroperoxides, SPE is used to separate them from the bulk of unoxidized triacylglycerols, free fatty acids, or other lipid classes that could interfere with analysis. mdpi.com

Optimization of an SPE protocol involves several critical steps:

Sorbent Selection: The choice of stationary phase is crucial. Normal-phase sorbents like silica gel separate lipids based on polarity. mdpi.com More polar compounds like hydroperoxides are retained more strongly than non-polar triacylglycerols. Aminopropyl-bonded silica is also effective for isolating free fatty acids and other polar lipids. aocs.orgmdpi.com Reversed-phase sorbents, such as octadecylsilyl (C18), separate compounds based on hydrophobicity and are used to extract lipids from aqueous samples. aocs.orgphenomenex.com

Conditioning and Loading: The cartridge is first conditioned with a solvent to activate the sorbent. The sample, dissolved in a non-polar solvent like hexane, is then loaded onto the column. mdpi.com

Washing: An intermediate-polarity solvent or solvent mixture (e.g., hexane/diethyl ether) is used to wash away less polar, interfering compounds (like unoxidized triacylglycerols) while the hydroperoxides remain bound to the sorbent. mdpi.com

Elution: Finally, a more polar solvent, such as diethyl ether, is used to elute the retained linolein hydroperoxides for subsequent analysis. researchgate.net

A standard operating procedure for analyzing lipid hydroperoxides in serum using an automated SPE-LC-MS system highlighted the importance of optimizing variables such as sorbent type, wash volumes, and elution solvents to ensure accuracy and reproducibility, with validated precision below 13.2%. researchgate.netnih.gov

Table 3: Example of an Optimized SPE Protocol for Hydroperoxide Isolation

| Step | Solvents/Parameters | Purpose | Reference |

|---|---|---|---|

| Sorbent | Aminopropyl-silica (NH₂) | Retains polar compounds including hydroperoxides. | mdpi.com |

| Conditioning | n-Hexane | Prepares the sorbent for sample loading. | mdpi.com |

| Sample Loading | Sample dissolved in n-hexane | Applies the sample to the cartridge. | mdpi.com |

| Washing | n-Hexane/diethyl ether (87:13, v/v) | Removes non-polar interferences like triacylglycerols. | mdpi.com |

| Elution | n-Hexane/diethyl ether (40:60, v/v) | Recovers the hydroperoxide fraction. | mdpi.com |

Liquid-liquid extraction (LLE) is a fundamental separation technique that partitions compounds between two immiscible liquid phases based on their differential solubilities. agroparistech.frzinsser-analytic.com It is often the first step in isolating lipids from aqueous biological fluids or food matrices. nih.govphenomenex.com For instance, to extract lipid hydroperoxides from plasma, the sample might first be treated to hydrolyze esters, and the resulting fatty acid hydroperoxides are then extracted from the aqueous phase into an organic solvent like ethyl acetate. nih.gov

Key factors influencing LLE efficiency include the choice of solvent system, the solvent-to-sample volume ratio, pH, and the number of extraction cycles. nih.gov While simple and versatile, traditional LLE performed in a separatory funnel can be time-consuming, consume large volumes of organic solvents, and suffer from the formation of emulsions, which complicates phase separation and can lead to poor recovery. sigmaaldrich.com

To address these drawbacks, modern variations have been developed. Supported Liquid Extraction (SLE) replaces the separatory funnel with a cartridge containing a chemically inert, high-surface-area solid support. sigmaaldrich.com The aqueous sample is loaded onto the support, where it spreads into a thin film. A non-miscible organic solvent is then passed through the cartridge, extracting the lipophilic analytes without the vigorous shaking that causes emulsions. This approach offers higher reproducibility and recovery with lower solvent consumption. sigmaaldrich.com

Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. For linolein hydroperoxides, which are thermally labile and may have poor ionization efficiency in mass spectrometry, derivatization is often essential for accurate quantification, particularly with GC-MS and LC-MS techniques. researchgate.netnih.gov

Common derivatization strategies include:

Reduction to Hydroxy Derivatives: The most common strategy involves the reduction of the unstable hydroperoxy group (–OOH) to its more stable corresponding hydroxy group (–OH). This is typically achieved using reagents like sodium borohydride or stannous chloride. The resulting stable hydroxy fatty acids can then be analyzed. wur.nl

Silylation for GC-MS: Following reduction, the stable hydroxy derivatives are often converted into trimethylsilyl (TMS) ethers using silylating agents. This step increases their volatility and thermal stability, making them suitable for analysis by gas chromatography-mass spectrometry (GC-MS). researchgate.net

Esterification for GC-MS: For hydroperoxides present in triacylglycerols, an initial transmethylation step using a reagent like sodium methoxide (B1231860) (NaOMe) is performed to convert them into fatty acid methyl esters (FAMEs). nih.gov This is followed by reduction and derivatization as described above. Care must be taken, as some transmethylation reagents can cause significant losses of hydroperoxides. nih.gov

Labeling for LC-MS/MS: To enhance stability and ionization efficiency for liquid chromatography-mass spectrometry (LC-MS/MS), hydroperoxides can be derivatized. For example, a one-step reaction with 2-methoxypropene (B42093) (2-MxP) converts the hydroperoxide to a more stable derivative that shows improved ionization in positive mode, allowing for detection limits in the low picomole range. nih.gov

Table 4: Common Derivatization Strategies for Linolein Hydroperoxide Analysis

| Strategy | Reagent(s) | Purpose | Analytical Technique | Reference |

|---|---|---|---|---|

| Reduction & Silylation | 1. Sodium Borohydride (NaBH₄)2. Silylating Agent (e.g., BSTFA) | 1. Convert unstable -OOH to stable -OH.2. Increase volatility and thermal stability. | GC-MS | researchgate.netwur.nl |

| Transmethylation | Sodium Methoxide (NaOMe) | Convert triacylglycerol hydroperoxides to FAMEs for further analysis. | HPLC-UV, GC-MS | nih.gov |

| Chemical Labeling | 2-Methoxypropene (2-MxP) | Improve stability and ionization efficiency. | LC-MS/MS | nih.gov |

Reactivity Profiles and Degradation Pathways of Linolein Hydroperoxides

Decomposition mechanisms leading to secondary oxidation products

The decomposition of linolein (B12465316) hydroperoxides is a critical step in the lipid oxidation cascade, generating a diverse range of volatile and non-volatile secondary products. acs.orgamericanpharmaceuticalreview.com These reactions are often initiated by the cleavage of the hydroperoxide group, which can occur through several distinct pathways. aocs.org The specific products formed depend on the reaction conditions, such as temperature and the presence of catalysts like metal ions. acs.orgcdnsciencepub.com

The most common decomposition pathway for linolein hydroperoxides is the homolytic cleavage of the oxygen-oxygen (O-O) bond. mdpi.comresearchgate.net This bond is thermodynamically weak, making it susceptible to cleavage, which results in the formation of a highly reactive alkoxyl radical (LO·) and a hydroxyl radical (·OH). mdpi.comuva.nl This reaction can be catalyzed by transition metal ions or heme compounds. cdnsciencepub.comcore.ac.uk The generated alkoxyl radical is a key intermediate that can participate in a variety of subsequent reactions, propagating the lipid peroxidation chain. uva.nltandfonline.com

The formation of the alkoxyl radical from the hydroperoxide is a pivotal step that leads to the generation of numerous secondary oxidation products. aocs.org These radicals can abstract hydrogen atoms from other molecules, leading to the formation of hydroxy fatty acids, or they can undergo further fragmentation. uva.nlgsartor.org

Once formed, the alkoxyl radical can undergo β-scission, a fragmentation reaction that cleaves the carbon-carbon bonds adjacent to the oxygen-centered radical. researchgate.netuva.nl This process is a major source of volatile compounds, such as aldehydes and ketones, which are responsible for the characteristic off-flavors and odors associated with lipid rancidity. tue.nluva.nl

The specific volatile products generated depend on the position of the original hydroperoxide group on the linoleic acid chain and which C-C bond is cleaved. tue.nlresearchgate.net For example, the decomposition of 13-hydroperoxy-octadecadienoic acid (13-HPODE) can yield hexanal (B45976), while the decomposition of 9-hydroperoxy-octadecadienoic acid (9-HPODE) can lead to the formation of 2,4-decadienal. tue.nlacs.org The stability of the resulting radical fragments influences the preferred cleavage pathway. researchgate.net

Table 1: Major Volatile Compounds from Beta-Scission of Linolein Hydroperoxides

| Precursor Hydroperoxide | Cleavage Site | Major Volatile Products |

|---|---|---|

| 9-hydroperoxide | C9-C10 | 2,4-Decadienal |

| C8-C9 | 3-Nonenal | |

| 13-hydroperoxide | C13-C14 | Hexanal |

| C12-C13 | Pentane |

This table is based on established fragmentation patterns of linolein hydroperoxide isomers.

In addition to fragmentation, the peroxyl radicals (LOO·) formed during linolein hydroperoxide decomposition can undergo intramolecular cyclization reactions. researchgate.net This is particularly prevalent in polyunsaturated fatty acids with three or more double bonds, but can also occur in linoleic acid, leading to the formation of cyclic peroxides and endoperoxides. researchgate.netgerli.com

These cyclization reactions involve the addition of the peroxyl radical to a nearby double bond within the same fatty acid molecule. researchgate.net The resulting cyclic structures can include five- or six-membered rings and can be further oxidized to form more complex products like hydroperoxy epidioxides. researchgate.netmdpi.com The formation of these cyclic compounds adds to the diversity of secondary oxidation products derived from linolein hydroperoxides. gerli.com

While homolytic cleavage is the predominant pathway, linolein hydroperoxides can also undergo heterolytic cleavage, particularly under acidic conditions. mdpi.comuu.nl This type of cleavage, also known as the Hock cleavage, involves the protonation of the hydroperoxide group followed by the cleavage of the O-O bond, leading to the formation of a carbocation and a water molecule. nih.gov The subsequent rearrangement and reaction with water can yield various products, including ketones and aldehydes. mdpi.com

Another possibility under certain conditions is the formation of peroxy acids. beilstein-journals.org However, the heterolytic cleavage pathway is generally considered less common than homolytic cleavage in the context of food lipid oxidation and biological systems. mdpi.com

Cyclization reactions and formation of cyclic peroxides and endoperoxides

Reactions with reducing agents and antioxidants

The reactivity of linolein hydroperoxides is not limited to decomposition. They can also react with reducing agents and antioxidants, which can mitigate the damaging effects of lipid peroxidation. americanpharmaceuticalreview.comaocs.org These reactions typically involve the reduction of the hydroperoxide group to a more stable functional group. americanpharmaceuticalreview.com

Antioxidants play a crucial role in controlling lipid oxidation by scavenging free radicals and reducing hydroperoxides. nih.govmdpi.com Chain-breaking antioxidants, such as tocopherols (B72186), can donate a hydrogen atom to the peroxyl radical, thereby preventing it from propagating the chain reaction and forming a hydroperoxide. nih.gov Other antioxidants can act as reducing agents, directly converting hydroperoxides to less reactive species. americanpharmaceuticalreview.com

A significant reaction of linolein hydroperoxides is their reduction to the corresponding hydroxy fatty acids (or hydroxyoctadecadienoic acids, HODEs). aocs.orgtandfonline.com This conversion can be mediated by various reducing agents, including certain enzymes and antioxidants. cdnsciencepub.comnih.gov For example, glutathione (B108866) peroxidases are enzymes that can catalyze the reduction of lipid hydroperoxides to their corresponding alcohols, using glutathione as the reducing substrate. acs.org

The resulting hydroxy fatty acids are more stable than the parent hydroperoxides and are considered important markers of lipid peroxidation in biological systems. gsartor.org The reduction of hydroperoxides to hydroxy derivatives is a key detoxification pathway, preventing the formation of highly reactive alkoxyl radicals and subsequent damaging reactions. gsartor.orgnih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 13-hydroperoxy-octadecadienoic acid |

| 2,4-decadienal |

| 3-Nonenal |

| 9-hydroperoxy-octadecadienoic acid |

| Alkoxyl radical |

| Glutathione |

| Hexanal |

| Hydroxyoctadecadienoic acids |

| Linolein hydroperoxides |

| Pentane |

| Peroxy acids |

Antioxidant scavenging mechanisms (e.g., hydrogen atom transfer, electron transfer)

The neutralization of linolein hydroperoxides and their derived peroxyl radicals by antioxidants is a critical process that mitigates oxidative damage. The primary mechanisms involved are hydrogen atom transfer (HAT) and various forms of electron transfer.

In the Hydrogen Atom Transfer (HAT) mechanism, an antioxidant molecule (A-H) donates a hydrogen atom to a lipid peroxyl radical (LOO•), effectively quenching the radical and terminating the lipid peroxidation chain reaction. This process is characteristic of many phenolic antioxidants, such as tocopherols (Vitamin E). The antioxidant itself becomes a radical (A•), but this resulting radical is significantly less reactive and more stable, often due to resonance delocalization, preventing it from propagating the oxidative chain. mdpi.com The efficacy of a HAT-based antioxidant is related to its bond dissociation enthalpy (BDE); a lower O-H BDE facilitates easier hydrogen donation. mdpi.com

Electron Transfer (ET) mechanisms are also crucial. A common pathway is the Proton-Coupled Electron Transfer (PCET) , where a proton and an electron are transferred in a single, concerted step. jst.go.jpnih.gov This mechanism is thermodynamically favorable for many aminic and phenolic antioxidants reacting with peroxyl radicals. nih.govresearchgate.net In this process, an electron moves from the highest occupied molecular orbital (HOMO) of the antioxidant to the lowest unoccupied molecular orbital (LUMO) of the peroxyl radical, while a proton is simultaneously transferred. nih.gov

Another variant is the Sequential Proton Loss Electron Transfer (SPLET) mechanism, which is more prevalent in polar solvents. This pathway involves the deprotonation of the antioxidant to form an anion, followed by the transfer of an electron to the radical species. Computational studies on hydroanthraquinones have shown that while HAT is dominant in lipidic (non-polar) environments, SPLET is the preferred pathway in aqueous (polar) media. rsc.org

The choice between these mechanisms is influenced by the antioxidant's structure, the solvent polarity, and the nature of the radical. jst.go.jprsc.org For instance, the catechol moiety found in flavonoids like quercetin (B1663063) and catechin (B1668976) is particularly effective at scavenging superoxide (B77818) radicals (which can be involved in the formation of linolein hydroperoxides) via a concerted PCET mechanism. jst.go.jp

Interaction with transition metal ions

Transition metal ions, particularly those with variable redox states such as iron (Fe) and copper (Cu), are potent catalysts for the decomposition of linolein hydroperoxides. cdnsciencepub.comutl.pt Even trace amounts of these metals can dramatically accelerate the breakdown of hydroperoxides into highly reactive radical species, thereby initiating and propagating lipid peroxidation. utl.ptpnas.org This catalytic activity is a primary reason why the presence of free metal ions is detrimental in lipid-rich systems like biological membranes and foods. utl.pt The interaction involves the metal ion cycling between its reduced and oxidized states, facilitating the homolytic cleavage of the hydroperoxide's peroxide bond (-O-O-). cdnsciencepub.comfrontiersin.org

Fenton-type and Haber-Weiss-type reactions

The metal-catalyzed decomposition of linolein hydroperoxides (LOOH) is mechanistically explained by Fenton-type and Haber-Weiss-type reactions. These reactions, originally described for hydrogen peroxide (H₂O₂), are adapted for lipid hydroperoxides and are a major source of oxidative stress. nih.govresearchgate.net

A Fenton-type reaction involves the reaction of a reduced metal ion (e.g., Fe²⁺) with the hydroperoxide. This one-electron reduction cleaves the weak O-O bond, generating a lipid alkoxyl radical (LO•) and a hydroxide (B78521) ion, while the metal is oxidized (e.g., to Fe³⁺). frontiersin.orgnih.govnih.gov

LOOH + Fe²⁺ → LO• + OH⁻ + Fe³⁺

The Haber-Weiss-type reaction is the net reaction that regenerates the reduced metal ion, allowing it to participate in further Fenton-type reactions. In the biological context, a superoxide radical (O₂•⁻) can reduce the oxidized metal ion (e.g., Fe³⁺) back to its reduced state (Fe²⁺). nih.govresearchgate.net

O₂•⁻ + Fe³⁺ → O₂ + Fe²⁺

The combination of these reactions creates a catalytic cycle that continuously generates highly reactive alkoxyl and hydroxyl radicals, amplifying oxidative damage. frontiersin.orgnih.gov Other transition metals like copper (Cu⁺/Cu²⁺), cobalt, and nickel can also participate in these redox cycles. nih.gov

Metal-catalyzed decomposition pathways

The primary pathway for metal-catalyzed decomposition of linolein hydroperoxides is the homolytic cleavage of the peroxide bond, which generates a lipid alkoxyl radical (LO•). pnas.orgcdnsciencepub.compnas.org This reaction is significantly faster with reduced metal ions (e.g., Fe²⁺) compared to oxidized ones (Fe³⁺). utl.pt

Once formed, the highly unstable alkoxyl radical can undergo several subsequent reactions:

β-scission: The radical can cleave on either side of the carbon bearing the oxygen. tandfonline.com This fragmentation breaks the carbon chain, yielding a variety of secondary products, including shorter-chain aldehydes and alkyl radicals. nih.govtandfonline.com For example, the decomposition of 13-hydroperoxide of linoleic acid can produce hexanal. tandfonline.com

Hydrogen Abstraction: The alkoxyl radical can abstract a hydrogen atom from a nearby molecule, such as another unsaturated fatty acid, to form a stable hydroxy derivative (LOH) and a new lipid radical (L•), thus propagating the chain reaction. nih.gov

Rearrangement and Cyclization: The radical can undergo intramolecular rearrangements, sometimes involving cyclization, to form various other products, including epoxy-ketones. tandfonline.com Heme-catalyzed decomposition, which also proceeds via alkoxyl radical intermediates, has been shown to produce epoxy-allylic ketones from 9-hydroperoxy-linoleic acid. tandfonline.com

The specific products formed depend on the reaction conditions, the specific metal catalyst, and the presence of oxygen. cdnsciencepub.comcdnsciencepub.com

Photo-induced degradation

Linolein hydroperoxides are susceptible to degradation upon exposure to light, a process known as photo-induced degradation or photolysis. This degradation can occur through two primary mechanisms: photolytic auto-oxidation (Type I) and reaction with singlet oxygen (Type II). heraldopenaccess.usuva.nl

In photolytic auto-oxidation (Type I) , light energy directly causes the cleavage of molecules into free radicals. heraldopenaccess.us The absorption of UV light can lead to the homolysis of the hydroperoxide O-O bond, generating alkoxyl (LO•) and hydroxyl (•OH) radicals. These radicals can then initiate further radical chain reactions, similar to those in thermal or metal-catalyzed degradation. heraldopenaccess.usresearchgate.net A hydroxy radical can also abstract a hydrogen atom from a linoleic acid molecule, leading to the formation of lipid radicals and subsequently more hydroperoxides. heraldopenaccess.usheraldopenaccess.us

In the Type II photo-oxidation mechanism, a photosensitizer (such as chlorophyll (B73375) or riboflavin) absorbs light energy and transfers it to molecular oxygen (in its triplet ground state, ³O₂), exciting it to the highly reactive singlet state (¹O₂). heraldopenaccess.usuva.nl Singlet oxygen can then react directly with the double bonds in linoleic acid via an "ene" reaction to form new hydroperoxide isomers at different positions than those formed during autoxidation. heraldopenaccess.uswur.nl This process does not require an initial free radical and leads to a different profile of hydroperoxide products. heraldopenaccess.us These newly formed hydroperoxides are themselves unstable and can be degraded by light, heat, or metals, contributing to a complex mixture of secondary oxidation products. heraldopenaccess.us

Thermal degradation kinetics and products

Elevated temperatures significantly accelerate the decomposition of linolein hydroperoxides. The kinetics of this thermal degradation are complex but are often described as being initiated by the unimolecular homolytic cleavage of the O-O bond. royalsocietypublishing.org Studies have shown that the thermal oxidation of ethyl linoleate (B1235992) is an autocatalytic process where the decomposition of the hydroperoxide itself initiates the oxidation chains. royalsocietypublishing.org The decomposition of lipid hydroperoxides by soybean lipoxygenase-1 has been shown to follow first-order kinetics. tandfonline.com However, in bulk systems like edible oils, the process is temperature-dependent, with different volatile compounds forming at different temperatures. researchgate.netscielo.br

The thermal breakdown of linolein hydroperoxides generates a wide array of volatile and non-volatile secondary oxidation products. The initial step is the formation of an alkoxyl radical, which then undergoes β-scission to yield smaller, often volatile, compounds. acs.org The specific products depend on the position of the original hydroperoxide group (e.g., at C-9 or C-13). aocs.org

A detailed study on the thermal decomposition of sunflower oil, which is rich in linoleic acid, identified numerous volatile products. acs.org The table below lists some of the key volatile compounds generated from the thermal degradation of specific linoleic acid hydroperoxides.

| Precursor Hydroperoxide | Volatile Degradation Product | Reference |

| 13-Hydroperoxide | Hexanal | tandfonline.comaocs.org |

| 13-Hydroperoxide | Pentanal | tandfonline.commdpi.com |

| 11-Hydroperoxide | Heptanal | tandfonline.commdpi.com |

| 11-Hydroperoxide | trans-2-Octenal | mdpi.com |

| 12-Hydroperoxide | trans-2-Heptenal | tandfonline.com |

| 9-Hydroperoxide | 2,4-Decadienal | researchgate.net |

| 10-Hydroperoxide | 1-Octen-3-ol | researchgate.net |

This table is interactive and can be sorted by column.

Formation of adducts with nucleophilic biomolecules (e.g., proteins, lipids)

The degradation of linolein hydroperoxides produces a variety of highly reactive secondary products, most notably α,β-unsaturated aldehydes like 4-hydroxy-2-nonenal (4-HNE), 4-oxo-2-nonenal (B12555) (ONE), and acrolein. nih.govtandfonline.com These electrophilic compounds can readily react with nucleophilic sites on biomolecules, forming stable covalent adducts. tandfonline.comresearchgate.net This adduction can alter the structure and function of the modified biomolecule, a process often referred to as lipoxidation. pnas.org

Protein Adducts: Proteins are major targets for these reactive aldehydes. The nucleophilic side chains of certain amino acid residues are particularly susceptible to modification.

Cysteine: The sulfhydryl group of cysteine is a highly reactive nucleophile that readily undergoes Michael addition with α,β-unsaturated aldehydes. researchgate.netpnas.org

Histidine: The imidazole (B134444) ring of histidine also reacts via Michael addition. tandfonline.compnas.orgresearchgate.net

Lysine (B10760008): The ε-amino group of lysine can participate in both Michael addition and Schiff base formation with the aldehyde carbonyl group. tandfonline.compnas.orgnih.gov

These modifications can lead to protein carbonylation, cross-linking, and aggregation, ultimately impairing protein function. researchgate.netnih.gov For example, the reaction of ONE with lysine residues forms a stable ketoamide adduct, Nϵ-(4-oxononanoyl)lysine (ONL), which has been identified in proteins exposed to lipid peroxidation. nih.gov Similarly, epoxyketooctadecenoic acids (EKODEs), another class of linoleic acid peroxidation products, react readily with cysteine residues to form stable adducts. pnas.org

Lipid Adducts: While proteins are a primary target, the reactive aldehydes can also form adducts with other lipids, particularly aminophospholipids like phosphatidylethanolamine (B1630911) (PE) and phosphatidylserine (B164497) (PS), through their primary amine groups. bol.com This can alter membrane properties and cellular signaling pathways.

Biological Impact and Cellular Responses in Non Human Systems

Modulation of Oxidative Stress in Non-Human Cellular Models

Induction of lipid peroxidation in model membranes